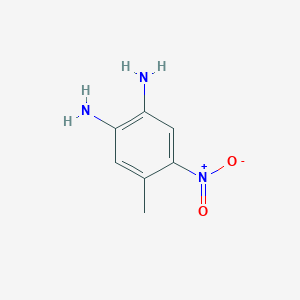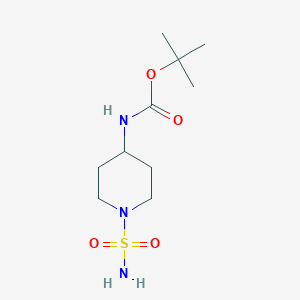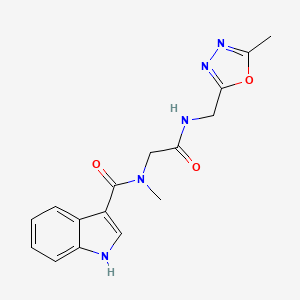
2-(2-Methyl-1,3-benzoxazol-4-yl)ethanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyl-1,3-benzoxazol-4-yl)ethanamine, also known as MBZE, is a synthetic compound. It has a molecular weight of 249.14 .
Synthesis Analysis
The synthesis of benzoxazole derivatives involves several methods. One efficient method uses o-amino(thio)phenols and aldehydes with samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach involves a sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides .Molecular Structure Analysis
The molecular structure of 2-(2-Methyl-1,3-benzoxazol-4-yl)ethanamine;dihydrochloride is represented by the InChI code: 1S/C10H12N2O.2ClH/c1-7-12-10-8(5-6-11)3-2-4-9(10)13-7;;/h2-4H,5-6,11H2,1H3;2*1H .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 249.14 .Aplicaciones Científicas De Investigación
Crystal Structure Analysis : The crystal structure and electronic structure of related compounds have been explored, providing insights into molecular configurations and interactions. For example, Aydın et al. (2017) investigated the crystal and electronic structure of a related compound, highlighting the planarity of the benzoxazole ring systems and the presence of intermolecular interactions such as hydrogen bonds and π-π stacking interactions (Aydın, Soyer, Akkurt, & Büyükgüngör, 2017).
Synthesis and Structural Characterization : Research has been conducted on the synthesis and structural characterization of derivatives of benzoxazole compounds, revealing their potential for antimicrobial and antifungal activities. Pejchal et al. (2015) synthesized novel benzothiazole derivatives, demonstrating their structure through various spectroscopic methods and their potential antimicrobial and antifungal activities (Pejchal, Pejchalová, & Růžičková, 2015).
Coordination Compounds Study : Téllez et al. (2013) synthesized a novel compound and analyzed its coordination with other elements, providing insights into the structural and chemical properties of benzoxazole derivatives in various media (Téllez et al., 2013).
Regioselectivity in Chemical Reactions : Lahm and Opatz (2014) discovered that the benzoxazol-2-yl- substituent acts as a removable activating and directing group in certain chemical reactions, highlighting its role in the selective alkylation of amines (Lahm & Opatz, 2014).
DNA Binding and Cytotoxicity Studies : Kumar et al. (2012) studied the DNA binding, nuclease activity, and cytotoxicity of Cu(II) complexes with tridentate ligands, indicating the biological relevance and potential therapeutic applications of these compounds (Kumar et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-(2-methyl-1,3-benzoxazol-4-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.2ClH/c1-7-12-10-8(5-6-11)3-2-4-9(10)13-7;;/h2-4H,5-6,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFSDYYUYVFDRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2O1)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-ethoxy-6-ethyl-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2429055.png)

![3-Oxo-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3-dihydro-4-pyridazinecarboxylic acid](/img/structure/B2429059.png)







![(Z)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2429073.png)
